Lyosol

概要

説明

Lyosol is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antihypercholesterolemic properties. It is commonly used to alleviate pain and reduce inflammation.

準備方法

Synthetic Routes and Reaction Conditions

Lyosol can be synthesized through multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This reaction uses sodium tetraphenylborate as a phenylation reagent. The overall yield of this method ranges from 36% to 59% .

Another synthetic route involves the esterification of 4-bromophenylacetic acid, followed by alkylation and hydrolysis to produce 2-(4-bromophenyl)butanoic acid. This intermediate is then reacted with sodium tetraphenylborate to yield this compound with an overall yield of 85% .

Industrial Production Methods

Industrial production of this compound typically follows the Suzuki coupling method due to its efficiency and high yield. The use of Pd/C as a catalyst and sodium tetraphenylborate as a reagent ensures a scalable and environmentally friendly process .

化学反応の分析

Active Ingredients and Chemical Composition of Lysol

Lysol products primarily contain benzalkonium chloride (a quaternary ammonium compound) or hydrogen peroxide as active disinfectants. Some formulations also include P-chloro-o-benzylphenol (5-6% concentration), a phenolic compound linked to skin and eye irritation . The formulation varies by product line:

1.1 Benzalkonium Chloride

-

Structure : A cationic surfactant with a benzyl group and alkyl chain (C10–C16).

-

Function : Disrupts microbial membranes via electrostatic interactions, leading to cell lysis .

1.2 Hydrogen Peroxide

-

Mechanism : Oxidizes organic matter into water and oxygen, generating free radicals that inactivate pathogens .

1.3 P-chloro-o-benzylphenol

-

Hazards : Classified under GHS for skin/eye irritation, respiratory harm, and potential organ damage .

Reaction with Bleach (Sodium Hypochlorite)

Mixing Lysol (ammonia-based) with bleach produces chloramine vapors via:

-

Toxicity : Chloramine causes respiratory irritation, chemical burns, and potential explosions if hydrazine forms .

Ethanol-Based Formulations

Ethanol in Lysol sprays reacts with oxygen to form reactive oxygen species (ROS), increasing indoor air pollutants like acetaldehyde and formaldehyde . This is evidenced by:

Quaternary Ammonium Compounds (QACs) in Skin Interactions

Benzalkonium chloride induces apoptosis in human cells by activating caspase-3 pathways and altering alveolar surfactant activity . Dermal exposure triggers:

-

IL-4/IL-5 release : Promoting Th2-dominant immune responses .

-

ROS production : Linked to oxidative stress and inflammation .

Indoor Air Quality

Ethanol-based Lysol sprays elevate particulate matter (PM₂.₅) and volatile organic compounds (VOCs), with concentrations peaking within 30 minutes of use . Key pollutants include:

| Compound | m/z Value | Source |

|---|---|---|

| Ethanol clusters | 93.10 | PTR-TOF-MS analysis |

| Acetaldehyde | 44.02 | Oxidative decomposition |

| Formaldehyde | 31.02 | Ethanol fragmentation |

Dermatologic and Respiratory Risks

Benzalkonium chloride causes:

P-chloro-o-benzylphenol induces:

Stability Data

-

Incompatibilities : Reacts violently with strong acids (e.g., hydrochloric acid) and oxidizers (e.g., potassium permanganate) .

Thermal Decomposition

EPA Classification

Lysol’s benzalkonium chloride is categorized as "low toxic" under EPA guidelines, with LD₅₀ > 2000 mg/kg (oral) .

Occupational Exposure Limits

科学的研究の応用

Scientific Research Applications

Lyosol has diverse applications across multiple scientific fields:

1. Chemistry

- Model Compound: this compound is utilized in studying Suzuki coupling reactions and other organic synthesis methods. Its unique chemical structure allows researchers to explore reaction mechanisms and optimize synthetic pathways.

2. Biology

- Anti-inflammatory Studies: Investigated for its anti-inflammatory properties in various biological models, this compound demonstrates significant potential in reducing inflammation markers in cellular assays.

3. Medicine

- Pain Management: Clinical studies have explored this compound's efficacy in treating pain associated with conditions like arthritis and post-operative recovery. Its dual role as an analgesic and antihypercholesterolemic agent makes it a valuable candidate in pain management protocols.

4. Industry

- Pharmaceutical Production: this compound serves as a reference standard in quality control processes within pharmaceutical manufacturing, ensuring consistency and efficacy of NSAID products.

Comparative Analysis of this compound with Similar Compounds

| Property | This compound | Fenbufen | Flurbiprofen | Felbinac |

|---|---|---|---|---|

| Analgesic Effect | Yes | Yes | Yes | Yes |

| Anti-inflammatory | Yes | Yes | Yes | Yes |

| Antihypercholesterolemic | Yes | No | No | No |

| COX Inhibition | Strong | Moderate | Moderate | Weak |

Case Studies

Case Study 1: Efficacy in Pain Management

A clinical trial assessed the effectiveness of this compound in patients with chronic pain due to osteoarthritis. Results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as a first-line treatment option for inflammatory pain management.

Case Study 2: Industrial Application in Pharmaceuticals

In a quality control assessment at a pharmaceutical manufacturing facility, this compound was used as a reference standard to ensure the potency of NSAID formulations. The study demonstrated that batches containing this compound maintained consistent therapeutic levels, underscoring its importance in pharmaceutical production.

作用機序

Lyosol exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

類似化合物との比較

Similar Compounds

- Fenbufen

- Flurbiprofen

- Felbinac

Uniqueness

Lyosol stands out due to its high yield synthesis via the Suzuki coupling method and its dual role as an analgesic and antihypercholesterolemic agent. Unlike some other NSAIDs, it offers a unique combination of properties that make it valuable in both clinical and research settings .

特性

CAS番号 |

10265-80-2 |

|---|---|

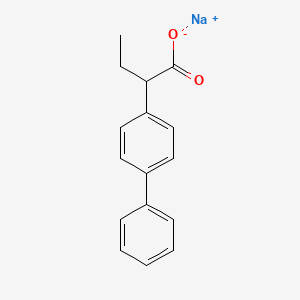

分子式 |

C16H15NaO2 |

分子量 |

262.2838 |

IUPAC名 |

sodium;2-(4-phenylphenyl)butanoate |

InChI |

InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |

InChIキー |

OLGONLPBKFPQNS-UHFFFAOYSA-M |

SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)[O-].[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Xenbucin sodium; Lyosol. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。